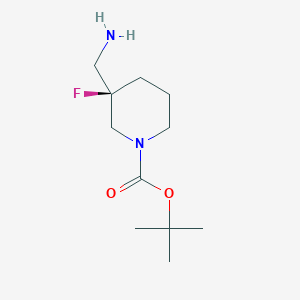

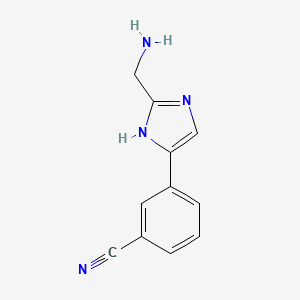

tert-Butyl (R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate

Vue d'ensemble

Description

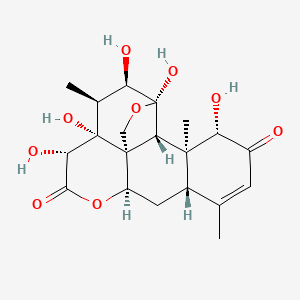

“tert-Butyl ®-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate” is a complex organic compound. The tert-butyl group in this compound is known for its unique reactivity pattern, which is highlighted by its characteristic applications . It is used in various chemical transformations, and it has relevance in nature and its implication in biosynthetic and biodegradation pathways .

Synthesis Analysis

Tertiary butyl esters, such as “tert-Butyl ®-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate”, find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis

The molecular structure of “tert-Butyl ®-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate” is complex, with the tert-butyl group playing a significant role. The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .Chemical Reactions Analysis

The tert-butyl group in “tert-Butyl ®-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate” is known for its unique reactivity pattern. It is used in various chemical transformations . Synthesis of various N-nitroso compounds from secondary amines is reported using tert-butyl nitrite (TBN) under solvent-free conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl ®-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate” are influenced by its molecular structure. The tert-butyl group in this compound is known for its unique reactivity pattern .Applications De Recherche Scientifique

Synthesis and Structural Analysis

This compound and its derivatives are integral in synthesizing diverse chemical structures, contributing significantly to organic synthesis methodologies. For instance, studies have demonstrated its utility in stereoselective syntheses, where tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives undergo reactions to yield cis and trans isomers with high selectivity (Boev et al., 2015). Additionally, its fluoroalkyl-substituted analogues have been synthesized on a multigram scale, indicating its versatility in creating fluorinated compounds, which are of high interest due to their unique properties in pharmaceuticals and agrochemicals (Iminov et al., 2015).

Protective Group Application in Synthesis

A related area of research involves using tert-butyl and its fluorinated analogues as protective groups in organic synthesis, enabling the selective modification of molecules without affecting sensitive functionalities. A study on fluorous derivatives of tert-butyl alcohol explores this concept, showing its application in fluorous synthesis to protect and immobilize carboxylic acids (Pardo et al., 2001). This technique is crucial for streamlining complex synthetic pathways and enhancing the efficiency of producing target molecules.

Advanced Organic Synthesis Techniques

The compound and its derivatives serve as key intermediates in advanced organic synthesis, enabling the construction of complex molecules. For example, a novel synthetic route to tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate demonstrates the compound's role in synthesizing biologically active compounds, highlighting its significance in medicinal chemistry research (Zhao et al., 2017).

Mécanisme D'action

Target of Action

The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways .

Mode of Action

The tert-butyl group is known for its unique reactivity pattern, which is highlighted by its use in various chemical transformations . The compound might interact with its targets through similar chemical transformations.

Biochemical Pathways

The tert-butyl group, a component of this compound, is known for its relevance in various biosynthetic and biodegradation pathways .

Pharmacokinetics

The tert-butyl group, a component of this compound, is known for its unique reactivity pattern, which might influence the compound’s bioavailability .

Result of Action

The tert-butyl group, a component of this compound, is known for its unique reactivity pattern, which might influence the compound’s effects .

Action Environment

The tert-butyl group, a component of this compound, is known for its unique reactivity pattern, which might be influenced by environmental factors .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl (3R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-4-5-11(12,7-13)8-14/h4-8,13H2,1-3H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSJCALZHFNFAL-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@](C1)(CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

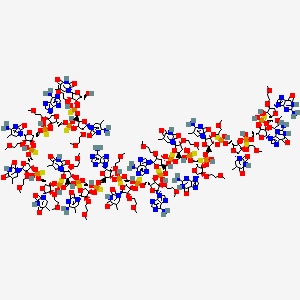

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-c]pyridin-6(5H)-one, 4-methyl-](/img/structure/B3181751.png)

![2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide](/img/structure/B3181760.png)

![Benzenesulfonamide, 5-chloro-2-fluoro-4-[2-(4-pyridazinyl)-4-(trifluoromethyl)phenoxy]-N-1,3,4-thiadiazol-2-yl-](/img/structure/B3181772.png)

![2-[[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium](/img/structure/B3181853.png)